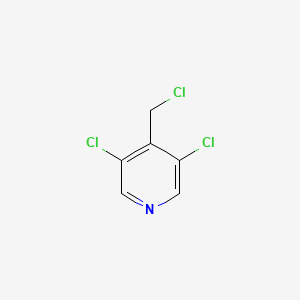

3,5-Dichloro-4-(chloromethyl)pyridine

Description

BenchChem offers high-quality 3,5-Dichloro-4-(chloromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-4-(chloromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dichloro-4-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-1-4-5(8)2-10-3-6(4)9/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCWUDUWNRNXBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,5-Dichloro-4-picolyl chloride CAS number and synonyms

CAS Number: 264123-70-8 Primary Synonym: 3,5-Dichloro-4-(chloromethyl)pyridine[1][2]

Executive Summary

3,5-Dichloro-4-picolyl chloride (CAS 264123-70-8) is a specialized halogenated heterocyclic building block used critically in the synthesis of metalloprotease inhibitors and advanced agrochemical agents.[1] Characterized by a highly reactive benzylic chloride moiety flanked by two electron-withdrawing chlorine atoms on the pyridine ring, this compound exhibits unique electrophilicity. It serves as a "warhead" for introducing the 3,5-dichloro-4-pyridylmethyl motif, a pharmacophore known to enhance metabolic stability and potency in drug candidates targeting inflammatory pathways and septic shock.[1]

Chemical Identity & Physicochemical Properties

The following data aggregates confirmed chemical identifiers and predicted properties based on structural analogs.

| Property | Specification |

| IUPAC Name | 3,5-Dichloro-4-(chloromethyl)pyridine |

| Common Synonyms | 3,5-Dichloro-4-picolyl chloride; 4-Chloromethyl-3,5-dichloropyridine |

| CAS Number | 264123-70-8 |

| Molecular Formula | C₆H₄Cl₃N |

| Molecular Weight | 196.46 g/mol |

| SMILES | ClCC1=C(Cl)C=NC=C1Cl |

| Appearance | Off-white to beige crystalline solid (Typical) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated |

Synthetic Pathways & Manufacturing

The synthesis of 3,5-dichloro-4-picolyl chloride generally proceeds via the activation of its alcohol precursor, 3,5-dichloro-4-pyridinemethanol.[1] Direct chlorination of the methyl precursor (3,5-dichloro-4-picoline) is less favored in high-purity applications due to the difficulty in controlling radical chlorination selectivity (mono- vs. di-chlorination).[1]

3.1. Strategic Synthesis Flowchart

The following diagram outlines the two primary routes: Route A (De novo ring functionalization) and Route B (Functional group interconversion).

Figure 1: Synthetic logic flow from commercially available 3,5-dichloropyridine to the target chloride.

3.2. Recommended Laboratory Protocol (From Alcohol)

Rationale: This method minimizes side products associated with radical halogenation and yields a high-purity product suitable for medicinal chemistry.

-

Precursor Preparation: Dissolve 3,5-dichloro-4-pyridinemethanol (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Activation: Cool the solution to 0°C under nitrogen.

-

Chlorination: Dropwise add Thionyl Chloride (SOCl₂) (1.5 eq). Note: Catalytic DMF may be added to accelerate the Vilsmeier-Haack type intermediate formation.[1]

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the chloride is less polar than the alcohol).

-

Workup: Evaporate volatiles under reduced pressure. The residue is often the hydrochloride salt. For the free base, neutralize carefully with saturated NaHCO₃ at 0°C and extract rapidly with DCM to avoid hydrolysis.

Reactivity Profile & Applications

The 3,5-dichloro-4-picolyl chloride moiety is a "privileged structure" in drug design.[1] The chlorine atoms at positions 3 and 5 exert a strong inductive electron-withdrawing effect (

-

Enhanced Electrophilicity: The benzylic carbon is highly susceptible to nucleophilic attack (

), making it an excellent alkylating agent for amines, thiols, and enolates. -

Metabolic Blocking: The halogens block the common metabolic oxidation sites on the pyridine ring, extending the half-life of the resulting drug molecule.

Key Applications

-

Metalloprotease Inhibitors: Used to synthesize lactam-based inhibitors for treating septic shock and inflammatory bowel disease. The picolyl group chelates the zinc ion in the enzyme's active site.

-

Agrochemicals: Acts as a lipophilic building block for herbicides that require persistence in soil and resistance to rapid degradation.

-

Pyridylpyrimidines: A precursor for fusing pyridine and pyrimidine rings in oncology drug discovery.

Safety & Handling Guidelines

Hazard Classification: Corrosive (Category 1B), Lachrymator.

-

Vesicant Nature: Like many benzyl chloride analogs, this compound can cause severe skin burns and eye damage. It is a potent lachrymator; exposure to dust or vapors will cause immediate irritation to mucous membranes.

-

Hydrolysis Risk: Reacts with water to release Hydrogen Chloride (HCl) gas. All transfers must be performed in a fume hood using dry techniques.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or sodium carbonate to neutralize the acid and hydrolyze the chloride.

References

-

Synthesis of 3,5-Dichloro-4-pyridinemethanol: Indiamart Chemical Data. Retrieved from .

-

CAS Identification & Synonyms: Sibian-Chem Catalog. Retrieved from .[1]

-

Medicinal Chemistry Applications: Patent AU747239B2 - Novel lactam metalloprotease inhibitors. Retrieved from .

-

Mechanistic Insight (Lithiation): On the deprotonation of 3,5-dichloropyridine using lithium bases. Retrieved from .

Sources

Difference between 3,5-dichloro-4-methylpyridine and 3,5-dichloro-4-chloromethylpyridine

Topic: Comparative Technical Guide: 3,5-Dichloro-4-methylpyridine vs. 3,5-Dichloro-4-(chloromethyl)pyridine Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

In the landscape of pyridine-based heterocyclic chemistry, 3,5-dichloro-4-methylpyridine (Compound A) and 3,5-dichloro-4-(chloromethyl)pyridine (Compound B) represent two distinct stages of scaffold utility. While Compound A serves as a stable, lipophilic building block often synthesized via directed lithiation, Compound B is its highly reactive, electrophilic derivative used to install the 3,5-dichloropyridin-4-yl-methyl moiety into complex pharmacophores and agrochemicals.

This guide analyzes the critical divergence in their physicochemical properties, synthetic accessibility, and reactivity profiles. It provides a validated roadmap for researchers transitioning from the inert methyl precursor to the reactive chloromethyl intermediate, emphasizing the safety protocols required when handling the latter’s alkylating potential.

Part 1: Chemical Identity & Physicochemical Comparison

The fundamental difference lies in the C-4 substituent. The 3,5-dichloro substitution pattern on the pyridine ring exerts a strong electron-withdrawing effect (

| Feature | 3,5-Dichloro-4-methylpyridine | 3,5-Dichloro-4-(chloromethyl)pyridine |

| CAS Number | 100868-46-0 | 264123-70-8 |

| Molecular Weight | 162.02 g/mol | 196.46 g/mol |

| Physical State | White to off-white crystalline solid | Low-melting solid or oil (purity dependent) |

| Reactivity Class | Nucleophile (latent), Stable Precursor | Electrophile , Alkylating Agent |

| Key Functionality | Inert methyl group; activatable by strong base or radicals.[1][2] | Benzylic-like chloride; highly susceptible to |

| Storage | Standard cool, dry conditions. | Moisture sensitive ; store under inert gas at -20°C. |

Part 2: Synthetic Pathways & Methodologies

The synthesis of these compounds follows a linear progression. Compound A is typically the precursor to Compound B. Below are the field-validated protocols for their generation.

Synthesis of 3,5-Dichloro-4-methylpyridine (Compound A)

Mechanism: Directed Ortho-Lithiation (DoM)

The 3,5-dichloro substitution acidifies the C-4 proton, but direct deprotonation requires careful temperature control to avoid nucleophilic attack on the ring or "aryne" formation.

-

Reagents: 3,5-Dichloropyridine, LDA (Lithium Diisopropylamide) or

-BuLi, Methyl Iodide (MeI). -

Protocol:

-

Dissolve 3,5-dichloropyridine in anhydrous THF under

atmosphere. -

Cool to -78°C to suppress side reactions.

-

Add LDA (1.1 equiv) dropwise. Stir for 30–60 mins to generate the 4-lithio species.

-

Quench with MeI (1.2 equiv).

-

Warm to room temperature (RT) and perform aqueous workup.

-

Yield: Typically 65–75%.[3]

-

Synthesis of 3,5-Dichloro-4-(chloromethyl)pyridine (Compound B)

Mechanism: Free-Radical Halogenation (Wohl-Ziegler)

Converting the inert methyl group to the reactive chloromethyl group requires radical conditions. The electron-deficient ring makes the methyl protons less prone to radical abstraction than in toluene, often requiring initiators.

-

Reagents: Compound A, N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO) or AIBN,

or Acetonitrile. -

Protocol:

-

Suspend Compound A (1.0 equiv) in

(or -

Add NCS (1.05 equiv) and catalytic BPO (0.05 equiv).

-

Reflux (75–80°C) for 4–6 hours. Monitor by TLC/LCMS for mon-chlorination vs. bis-chlorination.

-

Cool, filter off succinimide byproduct.

-

Concentrate filtrate. Caution: The product is a potent lachrymator.

-

Yield: 50–60% (Bis-chlorinated byproduct is common; purification via column chromatography may be required).

-

Visualization of Synthetic Logic

Caption: Synthetic flow from the commercial precursor to the reactive alkylating agent.

Part 3: Reactivity Profile & Mechanistic Insights

The transition from Methyl (A) to Chloromethyl (B) fundamentally inverts the reactivity logic of the C-4 position.

Electronic Environment

The 3,5-dichloro substituents are critical. They withdraw electron density via induction, making the pyridine ring highly

-

Effect on Compound A: The methyl protons are slightly more acidic than in 4-picoline, but the ring is deactivated toward electrophilic aromatic substitution (

). -

Effect on Compound B: The chloromethyl carbon becomes a "super-electrophile." The electron-poor ring prevents the nitrogen lone pair from stabilizing the transition state in

pathways, forcing reactions to proceed predominantly via

Comparative Reactivity Table

| Reaction Type | Compound A (Methyl) | Compound B (Chloromethyl) |

| Oxidation | Oxidizes to 3,5-dichloroisonicotinic acid ( | Unstable to strong oxidants; hydrolyzes to alcohol. |

| Nucleophilic Attack | Inert to nucleophiles at the methyl group. | Rapid reaction with amines, thiols, and alkoxides. |

| Radical Chemistry | Susceptible to H-abstraction (benzylic position). | Can undergo further chlorination to dichloromethyl. |

| Stability | High thermal and hydrolytic stability. | Hydrolyzes in moist air to release HCl. |

Part 4: Applications in Drug & Agrochemical Discovery

These compounds are not end-products but high-value intermediates ("Building Blocks").

1. Agrochemicals (Herbicides): The 3,5-dichloro-4-pyridyl motif is structurally homologous to the auxin-mimic herbicides (e.g., Picloram , Clopyralid ).[4]

-

Compound A is often oxidized to the carboxylic acid to generate precursors for these herbicide classes.

-

Compound B is used to attach the pyridine ring to complex amines or heterocycles in the synthesis of next-generation neonicotinoids or pyridine-based fungicides.

2. Pharmaceutical Development (Kinase Inhibitors): In medicinal chemistry, the 3,5-dichloropyridine ring serves as a bioisostere for phenyl rings, offering improved metabolic stability (blocking metabolic hot-spots) and altered lipophilicity.

-

Workflow: Compound B is reacted with piperazines or piperidines to form the core linker of various kinase inhibitors, where the basic nitrogen of the pyridine is modulated by the chlorine atoms to tune solubility and hERG channel avoidance.

Part 5: Safety & Handling Protocols

Critical Warning: The structural similarity of Compound B to nitrogen mustards (though monofunctional) dictates strict safety adherence.

-

Lachrymator Hazard: Like most benzylic/picolinic halides, Compound B is a potent lachrymator. It attacks mucous membranes instantly.

-

Control: Handle only in a functioning fume hood.

-

-

Skin/Eye Contact: Causes severe burns. The hydrolysis releases HCl directly on tissue.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

-

Decontamination: Spills of Compound B should be treated with a dilute solution of ammonia or sodium bicarbonate to quench the alkylating chloride and neutralize the acid.

References

-

Synthesis of 3,5-Dichloro-4-methylpyridine

-

Source: "Preparation of 3,5-dichloro-4-methylpyridine."[1] ChemicalBook / Echemi Protocols.

- Context: Lithiation of 3,5-dichloropyridine using LDA followed by methyl

-

-

Synthesis of 3,5-Dichloro-4-(chloromethyl)pyridine (Patent Literature)

- Source: CN105085378A (Patent). "Synthetic method of 4-(chloromethyl)pyridine hydrochloride."

- Context: Describes the oxidation/reduction/chlorination sequence (Alcohol route)

-

General Reactivity of Chloromethyl Pyridines

- Source:BenchChem Application Notes.

- Context: Discusses the reactivity of the 3,5-dichloro scaffold and handling of chloromethyl deriv

-

Safety Data (SDS)

- Source: Thermo Fisher Scientific / Alfa Aesar SDS. "4-(Chloromethyl)

- Context: Hazard identification for chloromethyl pyridines (Skin Corr. 1B, Eye Dam. 1).

Sources

Methodological & Application

Synthesis of 3,5-dichloro-4-(chloromethyl)pyridine from 3,5-dichloro-4-methylpyridine

Executive Summary

This application note details the optimized protocol for the regioselective synthesis of 3,5-dichloro-4-(chloromethyl)pyridine (Target) from 3,5-dichloro-4-methylpyridine (Starting Material). This transformation utilizes a radical-mediated benzylic halogenation (Wohl-Ziegler type) approach.

Unlike simple picolines, the 3,5-dichloro-substituted substrate presents unique electronic and steric challenges. The electron-withdrawing chlorine atoms deactivate the pyridine ring against electrophilic side reactions but also increase the acidity of the methyl protons. This guide addresses the critical process parameters (CPPs) required to maximize mono-chlorination selectivity while suppressing the formation of dichloromethyl impurities and self-polymerization byproducts.

Mechanistic Principles & Strategic Design

The Reaction Pathway

The synthesis proceeds via a free-radical chain mechanism. We utilize N-Chlorosuccinimide (NCS) as the chlorine source rather than chlorine gas (

Key Selectivity Factors:

-

Ring Deactivation: The chlorine atoms at positions 3 and 5 strongly deactivate the pyridine ring, effectively eliminating the risk of electrophilic aromatic substitution (ring chlorination).

-

Steric Guarding: The 3,5-dichloro substituents provide steric bulk that shields the nitrogen lone pair, reducing the rate of self-alkylation (intermolecular quaternization) which is a common degradation pathway for 4-chloromethylpyridines.

-

Solvent Effect: While Carbon Tetrachloride (

) is the historical standard, this protocol utilizes

Mechanistic Visualization

The following diagram illustrates the radical chain propagation cycle initiated by AIBN (Azobisisobutyronitrile).

Figure 1: Radical chain mechanism for the chlorination of 3,5-dichloro-4-methylpyridine. The cycle relies on the stability of the succinimidyl radical to propagate the chain.

Experimental Protocol

Materials & Equipment

-

Substrate: 3,5-dichloro-4-methylpyridine (>98% purity).

-

Reagent: N-Chlorosuccinimide (NCS) (Recrystallize from benzene/toluene if yellow/impure).

-

Initiator: AIBN (2,2'-Azobis(2-methylpropionitrile)). Store at 4°C.

-

Solvent:

-Trifluorotoluene (preferred) or Chlorobenzene. Anhydrous. -

Apparatus: 3-neck round bottom flask, reflux condenser, nitrogen inlet, magnetic stirrer, oil bath.

Stoichiometry & Conditions

| Component | Role | Equivalents (eq) | Notes |

| 3,5-dichloro-4-methylpyridine | Substrate | 1.0 | Limiting Reagent |

| NCS | Halogen Source | 1.05 - 1.10 | Slight excess ensures conversion; >1.2 increases di-Cl risk |

| AIBN | Initiator | 0.05 | Added in two portions (start + 1h) |

| PhCF | Solvent | 10 Vol (mL/g) | Degassed prior to use |

Step-by-Step Procedure

Step 1: Preparation and Degassing

-

Charge the reaction flask with 3,5-dichloro-4-methylpyridine (10.0 g, 61.7 mmol) and anhydrous PhCF

(100 mL). -

Add NCS (8.65 g, 64.8 mmol, 1.05 eq).

-

Critical: Sparge the mixture with nitrogen for 15 minutes to remove dissolved oxygen (oxygen acts as a radical scavenger).

Step 2: Initiation and Reaction

-

Add the first portion of AIBN (250 mg, ~0.025 eq).

-

Heat the mixture to 80–85°C (internal temperature). The reaction is endothermic; ensure consistent heat input.

-

Monitor the reaction visually. A color change (often pale yellow to orange) or the floating of succinimide (which is less dense/insoluble in PhCF

) indicates progress. -

After 1 hour, add the second portion of AIBN (250 mg).

-

Continue reflux for 3–5 hours.

Step 3: Monitoring (IPC - In-Process Control)

-

Sample 50 µL of the reaction mixture. Dilute in MeCN.

-

Analyze via HPLC (C18 column, Water/MeCN gradient) or GC-MS.

-

Target: >95% conversion of starting material.

-

Stop Criteria: If the gem-dichloro impurity exceeds 5%, terminate heat immediately.

Step 4: Workup and Isolation

-

Cool the reaction mixture to 0°C. Succinimide will precipitate heavily.

-

Filter off the succinimide byproduct.[1] Wash the filter cake with cold solvent.

-

Concentrate the filtrate under reduced pressure (keep bath <40°C to prevent degradation).

-

Purification Option A (Free Base): If the oil is sufficiently pure (>90%), use directly.

-

Purification Option B (HCl Salt Formation - Recommended): Dissolve the crude residue in diethyl ether or dry ethyl acetate. Bubble dry HCl gas or add 4M HCl in dioxane. The hydrochloride salt [3,5-dichloro-4-(chloromethyl)pyridine · HCl] will precipitate as a white/off-white solid. This form is significantly more stable for storage.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation.

Quality Control & Troubleshooting

Impurity Profile

The following impurities are common in this synthesis. Identification is critical for purification strategy.

| Impurity Structure | Name | Origin | Remediation |

| SM | 3,5-dichloro-4-methylpyridine | Incomplete reaction | Increase reaction time; add 0.05 eq NCS. |

| Over-Cl | 3,5-dichloro-4-(dichloromethyl)pyridine | Excess NCS or high temp | Cannot easily remove. Strict stoichiometry control required. |

| Dimer | 1,2-bis(3,5-dichloro-4-pyridyl)ethane | Radical coupling (Termination) | Keep concentration high (dilution favors termination over propagation). |

| Polymer | Poly(pyridyl) species | Self-alkylation | Store as HCl salt; avoid heat during concentration. |

Stability Warning

The free base of 3,5-dichloro-4-(chloromethyl)pyridine is a reactive alkylating agent .

-

Self-Reaction: It can undergo intermolecular N-alkylation to form quaternary ammonium salts (polymers), especially if traces of moisture or heat are present.

-

Storage: Always store at -20°C under inert atmosphere (Argon/Nitrogen). The Hydrochloride salt is stable at room temperature if kept dry.

Safety & Handling (HSE)

DANGER: Vesicant and Lachrymator This compound is structurally related to nitrogen mustards and benzyl chloride.

-

Skin Contact: Causes severe burns and blistering. The 3,5-dichloro substitution increases lipophilicity, aiding skin penetration. Double gloving (Nitrile + Laminate) is mandatory.

-

Inhalation: Potent lachrymator (tear gas effect). All operations must be performed in a functioning fume hood.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or 10% sodium hydroxide to hydrolyze the alkyl chloride before cleaning.

References

-

General Radical Chlorination of Picolines

-

NCS Reagent Guidelines

-

Safety Data (Analogous Compounds)

-

Synthesis of Polychlorinated Pyridines

-

Article: Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Available at: [Link] (Contextual reference for radical chlorination conditions).

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine - Google Patents [patents.google.com]

- 3. asianpubs.org [asianpubs.org]

- 4. data.epo.org [data.epo.org]

- 5. chemimpex.com [chemimpex.com]

- 6. N-Chlorosuccinimide (NCS) [commonorganicchemistry.com]

- 7. 2-氯甲基-4-甲氧基-3,5-二甲基吡啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-(Chloromethyl)pyridine | C6H6ClN | CID 74571 - PubChem [pubchem.ncbi.nlm.nih.gov]

Protocol for chlorination of 3,5-dichloro-4-methylpyridine

Application Note: Protocol for the Side-Chain Chlorination of 3,5-Dichloro-4-methylpyridine

Executive Summary & Application Scope

This application note details the protocol for the free-radical side-chain chlorination of 3,5-dichloro-4-methylpyridine (3,5-DCMP) to synthesize 3,5-dichloro-4-(trichloromethyl)pyridine .

This transformation is a critical upstream process in the synthesis of pyridine-based agrochemicals, specifically herbicides and fungicides requiring isonicotinic acid scaffolds or trifluoromethyl-pyridine motifs.[1][2] The conversion of the 4-methyl group to a trichloromethyl (

Key Technical Challenges Addressed:

-

Selectivity: Maximizing exhaustive chlorination to the trichloromethyl species while minimizing under-chlorinated byproducts (mono/dichloromethyl).

-

Safety: Managing the exothermic nature of radical propagation and the evolution of corrosive hydrogen chloride (HCl) gas.

-

Process Efficiency: Utilizing photochemical initiation (UV) versus chemical initiation (AIBN) for scalability.[1][2]

Reaction Mechanism & Pathway

The reaction proceeds via a free-radical chain mechanism.[1][2] The 3,5-dichloro substitution on the pyridine ring significantly deactivates the ring toward electrophilic substitution, thereby directing chlorination exclusively to the alkyl side chain under radical conditions.

Mechanism:

-

Initiation: Homolytic cleavage of

by UV light ( -

Propagation: Chlorine radicals abstract hydrogen from the methyl group, forming a pyridyl-methyl radical, which reacts with

to form the chlorinated product and regenerate -

Termination: Radical recombination (minor pathway).

Visualizing the Reaction Pathway

Caption: Stepwise radical chlorination pathway from methyl to trichloromethyl pyridine derivatives.

Experimental Protocol

Two methods are provided: Method A (Photochemical) is preferred for laboratory scale and high purity.[1][2] Method B (Chemical Initiation) is suitable for reactors lacking photon sources.[1][2]

Reagents & Equipment

| Component | Specification | Role |

| 3,5-Dichloro-4-methylpyridine | >98% Purity, Solid/Melt | Substrate |

| Chlorine Gas ( | Anhydrous, 99.5% | Reagent |

| Solvent (Optional) | Medium (Heat Sink) | |

| Initiator (Method B) | AIBN (Azobisisobutyronitrile) | Radical Source |

| Reactor | Jacketed glass vessel or Quartz immersion well | Containment |

| Scrubber | NaOH (10-20%) trap | Neutralize HCl/ |

Method A: UV-Initiated Chlorination (Preferred)[1][2]

1. Setup:

-

Equip a 500 mL multi-neck reactor with a quartz immersion well containing a medium-pressure mercury lamp (450W).

-

Install a gas inlet tube (fritted sparger) extending to the bottom of the flask.

-

Connect the gas outlet to a condenser (cooled to -10°C) followed by a caustic scrubber (NaOH).[1][2]

-

Note: If the starting material is solid (mp ~40-50°C), it can be melted and reacted neat, or dissolved in

or chlorobenzene.[1] Neat reaction is preferred for higher throughput.

2. Procedure:

-

Charge: Load 162 g (1.0 mol) of 3,5-dichloro-4-methylpyridine into the reactor.

-

Melt/Dissolve: Heat to 60°C to ensure a homogenous liquid phase.

-

Purge: Flush the system with Nitrogen (

) for 15 minutes to remove oxygen (radical inhibitor). -

Initiation: Turn on the UV lamp.

-

Chlorination: Introduce

gas at a rate of roughly 200-300 mL/min. -

Monitoring: Monitor reaction progress via GC-FID every hour.

-

Target: < 2% Dichloromethyl intermediate remaining.[2]

-

-

Completion: Once the trichloromethyl peak maximizes (typically 6-10 hours), stop

flow. -

Degassing: Purge with

at 100°C for 30 minutes to strip residual

Method B: Chemical Initiation (AIBN)

1. Setup:

-

Standard 3-neck round bottom flask with mechanical stirrer, reflux condenser, and gas sparger.

2. Procedure:

-

Dissolve 3,5-DCMP in Chlorobenzene (1.5 mL per g of substrate) or use neat melt.[1][2]

-

Heat to 80°C .

-

Start

flow.[1][2][3] -

Stepwise Addition: Radical initiators degrade over time.[2] Add fresh AIBN (0.2 mol%) every 2 hours to sustain the chain reaction.

-

Raise temperature to 110°C for the final 2 hours to drive the conversion of the sterically hindered dichloromethyl intermediate to the trichloromethyl product.

Data Analysis & Troubleshooting

Reaction Monitoring (GC Parameters)

Table 1: Troubleshooting Guide for Chlorination Selectivity

| Observation | Probable Cause | Corrective Action |

| High Mono/Di-chloro content | Insufficient | Increase reaction time; Add fresh initiator; Check UV lamp intensity.[1][2] |

| Ring Chlorination (Tetra-Cl) | Temperature too high; Lewis Acid impurities | Reduce temp <130°C; Ensure reactor is metal-free (Fe promotes electrophilic sub).[1][2] |

| Tar/Polymerization | Localized overheating | Increase stirring speed; Dilute with solvent (Chlorobenzene).[1][2] |

| Slow Reaction Rate | Oxygen inhibition | Increase |

Safety & Handling (Critical)

-

Chlorine Gas: Highly toxic and corrosive.[2] All operations must be performed in a functioning fume hood.[2] Personnel must wear full-face respirators if outside containment.[1][2]

-

HCl Evolution: The reaction generates copious amounts of HCl gas (1 mol HCl per mol Cl consumed).[2] Ensure the scrubber capacity is calculated to neutralize >3.5 equivalents of acid.[2]

-

UV Radiation: Direct eye exposure to UV light causes permanent damage.[1][2] Shield the reactor with aluminum foil or a UV-blocking cabinet.[1][2]

-

Pressure: Ensure the system is not sealed.[2] A blocked vent line can cause catastrophic glassware failure due to gas buildup.[2]

References

-

Process for chlorination of side chain of picolines. Patent CN101337924A.[2] Describes radical initiation and acid binding agents.Link[1]

-

Synthesis of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 2013.[1][2][4] Details UV-chlorination protocols for similar pyridine substrates.Link[1][4]

-

Process for the preparation of 3,5-dichloropyridine. Patent EP1206453B1.[2] Provides background on handling polychlorinated pyridines.Link[1]

-

PubChem Compound Summary: 3,5-Dichloro-4-methylpyridine. National Center for Biotechnology Information.[1][2]Link[1]

Sources

Nucleophilic substitution reactions of 3,5-dichloro-4-(chloromethyl)pyridine

An in-depth guide to the regioselective functionalization of 3,5-dichloro-4-(chloromethyl)pyridine, a trifunctional heterocyclic building block, is presented. This document provides a senior-level perspective on the competing nucleophilic substitution pathways, offering detailed, field-tested protocols and the underlying chemical principles that govern reaction outcomes. It is intended for researchers, scientists, and professionals in drug development and materials science who require precise control over molecular architecture.

3,5-Dichloro-4-(chloromethyl)pyridine is a versatile synthetic intermediate prized in medicinal chemistry and advanced materials science.[1][2][3] Its utility stems from the presence of three distinct electrophilic sites amenable to nucleophilic substitution: a highly reactive benzylic-type chloride at the 4-position and two less reactive vinyl chlorides at the 3- and 5-positions of the pyridine ring.

The primary synthetic challenge—and opportunity—lies in achieving regioselective functionalization. The chloromethyl group is primed for classical S(_N)2 reactions, while the ring chlorines can undergo Nucleophilic Aromatic Substitution (S(_N)Ar). The ability to selectively target one site over the others by carefully choosing the nucleophile and reaction conditions allows for the stepwise and controlled construction of complex, highly functionalized pyridine derivatives.[4] This guide elucidates the principles governing this selectivity and provides robust protocols for its practical application.

Competing Reaction Mechanisms: S(_N)2 vs. S(_N)Ar

Mastery over the reactivity of 3,5-dichloro-4-(chloromethyl)pyridine requires a firm grasp of the two competing pathways. The outcome of a reaction is dictated by the interplay between the nucleophile's character and the inherent reactivity of each electrophilic site.

-

S(_N)2 Reaction at the 4-(Chloromethyl) Group: This is the kinetically favored pathway. The carbon of the chloromethyl group is sp³-hybridized and analogous to a benzylic carbon, making it an excellent electrophile for S(_N)2 displacement.[5][6] This reaction is typically rapid and proceeds under mild conditions. It is favored by soft, non-basic nucleophiles such as thiols, azides, and amines under neutral or weakly basic conditions.[4][7]

-

S(_N)Ar Reaction at the 3- and 5-Positions: This pathway is significantly more demanding. Nucleophilic attack on an sp²-hybridized carbon of the aromatic ring requires overcoming an initial activation barrier to disrupt aromaticity.[8] While the pyridine nitrogen is an activating group for S(_N)Ar, its effect is strongest at the 2-, 4-, and 6-positions. The 3- and 5-positions are considerably less activated, necessitating harsher reaction conditions—such as high temperatures and strong, hard nucleophiles (e.g., alkoxides)—to proceed at a practical rate.[4][9]

The diagram below illustrates these competing pathways, which form the central logic for the selective functionalization of the substrate.

Caption: Competing S(_N)2 and S(_N)Ar pathways for 3,5-dichloro-4-(chloromethyl)pyridine.

Protocols for S(_N)2 Reactions at the 4-(Chloromethyl) Position

The following protocols are optimized for selective substitution at the chloromethyl group, minimizing side reactions at the pyridine ring. These methods are foundational for most synthetic routes involving this substrate.

Reaction with N-Nucleophiles (Amination)

Primary and secondary amines readily displace the chloromethyl group. The use of a non-nucleophilic base is critical to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

Protocol 3.1: Synthesis of 4-(Morpholinomethyl)-3,5-dichloropyridine

-

Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,5-dichloro-4-(chloromethyl)pyridine (1.0 eq, e.g., 1.96 g, 10 mmol) in acetonitrile (30 mL).

-

Addition of Reagents: To the stirred solution, add morpholine (1.2 eq, 1.05 mL, 12 mmol) followed by anhydrous potassium carbonate (2.0 eq, 2.76 g, 20 mmol).

-

Reaction: Heat the suspension to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC or LC-MS.[4]

-

Workup: Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product. If necessary, purify further via silica gel column chromatography.

Table 1: Representative Conditions for Amination Reactions

| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) |

| Piperidine | K₂CO₃ | ACN | 80 | 4-6 | >90% |

| Aniline | Et₃N | DMF | 60 | 8-12 | 80-90% |

| Benzylamine | K₂CO₃ | ACN | 80 | 4-6 | >90% |

| Sodium Azide | N/A | DMF | 25 | 4 | >95% |

Reaction with S-Nucleophiles (Thiolation)

Thiols, particularly in their thiolate form, are exceptionally potent nucleophiles for S(_N)2 reactions and provide a reliable route to 4-(thiomethyl)pyridine derivatives.[4][7]

Protocol 3.2: Synthesis of 4-(Phenylthiomethyl)-3,5-dichloropyridine

-

Reagent Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, suspend anhydrous potassium carbonate (1.5 eq, 2.07 g, 15 mmol) in anhydrous DMF (20 mL).

-

Addition of Reagents: To the stirred suspension, add thiophenol (1.1 eq, 1.13 mL, 11 mmol) at room temperature. After 15 minutes, add a solution of 3,5-dichloro-4-(chloromethyl)pyridine (1.0 eq, 1.96 g, 10 mmol) in DMF (5 mL).[4]

-

Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Pour the reaction mixture into 100 mL of ice-water and extract with diethyl ether (3 x 40 mL).

-

Purification: Combine the organic layers, wash with water (2 x 30 mL) and brine (1 x 30 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure product.[4]

Table 2: Representative Conditions for Thiolation Reactions

| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) |

| Thiophenol | K₂CO₃ | DMF | 25 | 2-3 | >95% |

| Ethanethiol | NaH | THF | 0-25 | 1-2 | >90% |

| 2-Mercaptoethanol | K₂CO₃ | DMF | 25 | 3-4 | 85-95% |

Reaction with O-Nucleophiles (Alkoxylation/Phenoxylation)

While alkoxides are strong bases that can promote S(_N)Ar, selective S(_N)2 displacement can be achieved under controlled conditions, typically at lower temperatures. The alkoxide or phenoxide must be pre-formed.

Protocol 3.3: Synthesis of 4-(Methoxymethyl)-3,5-dichloropyridine

-

Alkoxide Preparation: In a flame-dried 50 mL flask under nitrogen, carefully add sodium metal (1.1 eq, 0.25 g, 11 mmol) to anhydrous methanol (20 mL) at 0°C. Stir until all the sodium has dissolved.

-

Addition of Substrate: To the freshly prepared sodium methoxide solution, add a solution of 3,5-dichloro-4-(chloromethyl)pyridine (1.0 eq, 1.96 g, 10 mmol) in anhydrous THF (10 mL) dropwise at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS.

-

Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).[4]

Protocols for S(_N)Ar Reactions at the 3- and 5-Positions

Achieving substitution on the pyridine ring is a thermodynamic challenge requiring significantly more energy. These reactions must be conducted with caution, often in sealed vessels or under microwave irradiation, due to the high temperatures and pressures involved. The S(_N)2 product from reaction at the chloromethyl group is a common side product if conditions are not sufficiently forcing.

Protocol 4.1: Synthesis of 3-Chloro-5-methoxy-4-(chloromethyl)pyridine (Predicted)

This protocol is based on established principles for S(_N)Ar on deactivated dichloropyridines and should be optimized for this specific substrate.

-

Reagent Setup: In a high-pressure reaction vessel or microwave vial, combine 3,5-dichloro-4-(chloromethyl)pyridine (1.0 eq, 1.96 g, 10 mmol) and a solution of sodium methoxide in methanol (e.g., 25% w/w, 3.0-5.0 eq).

-

Reaction: Seal the vessel and heat to 120-150°C for 12-24 hours. Microwave irradiation (150°C, 30-60 min) can be an effective alternative to conventional heating. Monitor trial reactions carefully by LC-MS to determine optimal time and temperature.

-

Workup: After cooling the vessel to room temperature, cautiously neutralize the basic mixture with 2M HCl.

-

Extraction & Purification: Extract the aqueous mixture with dichloromethane (3 x 40 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The product mixture will likely contain starting material, the desired monosubstituted product, and potentially the disubstituted product. Purification will require careful column chromatography.

General Experimental Workflow

A standardized workflow is essential for reproducible results in nucleophilic substitution reactions. The following diagram outlines the critical steps from reaction setup to product isolation.

Caption: General experimental workflow for nucleophilic substitution reactions.

References

- BenchChem (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.

- Boland, N. A., et al. (2014). Structural studies of chloro and dichloropyridine derivatives. Mentioned in: 4-Amino-3,5-dichloropyridine - PMC.

- IntechOpen (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- ChemicalBook (Date not available). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Intermediates in Modern Drug Discovery.

- MDPI (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.

- Wikipedia (Date not available). Nucleophilic substitution.

- ScienceDirect (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one.

- CymitQuimica (Date not available). CAS 1822-51-1: 4-Picolyl chloride hydrochloride.

- Chemistry Steps (2021). Reactions of Thiols.

- Jack Westin (Date not available). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols.

- YouTube (2019). nucleophilic aromatic substitutions.

- Organic Syntheses (Date not available). An air-dried, 1-L, three-necked, round-bottomed flask is equipped....

- MDPI (2022). 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands....

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. gacariyalur.ac.in [gacariyalur.ac.in]

- 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Notes and Protocols for the Synthesis of 3,5-Dichloro-4-Substituted Pyridines via a Chloromethyl Intermediate

Introduction: The Significance of Substituted Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its ability to participate in hydrogen bonding. Specifically, the 3,5-dichloro-4-substituted pyridine motif is a key pharmacophore found in a variety of biologically active molecules, including potent herbicides and pharmaceutical agents. The strategic placement of substituents at the 4-position, flanked by two chlorine atoms, allows for fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing its interaction with biological targets.

This comprehensive guide details a robust and versatile synthetic route to a diverse library of 3,5-dichloro-4-substituted pyridines. The strategy hinges on the formation of a key intermediate, 3,5-dichloro-4-(chloromethyl)pyridine, from the readily accessible 3,5-dichloro-4-methylpyridine. This chloromethyl intermediate serves as a highly reactive electrophile, amenable to a wide range of nucleophilic substitution reactions, thereby providing a gateway to extensive chemical diversity.

This document provides not only step-by-step protocols but also the underlying scientific rationale for the experimental choices, ensuring that researchers can not only replicate the synthesis but also adapt and troubleshoot the procedures for their specific needs.

Synthetic Strategy Overview

The overall synthetic pathway is a two-step process commencing with the synthesis of 3,5-dichloro-4-methylpyridine, followed by the crucial free-radical chlorination to form the chloromethyl intermediate. This intermediate is then utilized in subsequent nucleophilic substitution reactions to generate the desired 4-substituted products.

Figure 1: Overall synthetic workflow for the preparation of 3,5-dichloro-4-substituted pyridines.

Part 1: Synthesis of 3,5-Dichloro-4-methylpyridine

The synthesis of the starting material, 3,5-dichloro-4-methylpyridine, is achieved through a directed ortho-metalation approach, followed by quenching with an electrophile.

Protocol 1: Synthesis of 3,5-Dichloro-4-methylpyridine

Materials:

-

Diisopropylamine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

3,5-Dichloropyridine

-

Iodomethane (CH₃I)

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Ethanol

-

Hexane

Procedure:

-

Under a nitrogen atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF.

-

Cool the solution to -10 °C and slowly add n-butyllithium (1.15 eq) dropwise, maintaining the temperature below -5 °C. Stir for 30 minutes at -10 °C to form lithium diisopropylamide (LDA).

-

Cool the reaction mixture to -20 °C and slowly add a solution of 3,5-dichloropyridine (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, stir the mixture at -10 °C for 30 minutes.

-

Cool the reaction to -70 °C and add iodomethane (3.5 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the careful addition of deionized water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from aqueous ethanol, followed by a second recrystallization from hexane to yield 3,5-dichloro-4-methylpyridine as a white solid.[1]

| Parameter | Value |

| Typical Yield | 68% |

| Purity | >98% (by GC/NMR) |

| Appearance | White solid |

Table 1: Expected outcome for the synthesis of 3,5-dichloro-4-methylpyridine.

Part 2: Synthesis of the 3,5-Dichloro-4-(chloromethyl)pyridine Intermediate

The conversion of the methyl group to a chloromethyl group is achieved via a free-radical halogenation. This reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in the presence of a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The mechanism proceeds through a chain reaction involving the abstraction of a hydrogen atom from the methyl group by a chlorine radical.[2]

Figure 2: Simplified free-radical chlorination mechanism. "Py" represents the 3,5-dichloropyridyl moiety.

Protocol 2: Free-Radical Chlorination of 3,5-Dichloro-4-methylpyridine

Materials:

-

3,5-Dichloro-4-methylpyridine

-

Sulfuryl chloride (SO₂Cl₂)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve 3,5-dichloro-4-methylpyridine (1.0 eq) in anhydrous carbon tetrachloride.

-

Add the radical initiator, AIBN (0.05 eq).

-

Heat the mixture to reflux (approximately 77 °C).

-

Slowly add sulfuryl chloride (1.1 eq) dropwise to the refluxing solution.

-

Continue to heat at reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3,5-dichloro-4-(chloromethyl)pyridine.

| Parameter | Value |

| Typical Yield | 70-85% |

| Purity | >95% (by GC/NMR) |

| Appearance | Pale yellow oil or low-melting solid |

Table 2: Expected outcome for the synthesis of 3,5-dichloro-4-(chloromethyl)pyridine.

Part 3: Nucleophilic Substitution Reactions of 3,5-Dichloro-4-(chloromethyl)pyridine

The chloromethyl group at the 4-position of the pyridine ring is an excellent electrophilic site for Sₙ2 reactions. The electron-withdrawing nature of the pyridine ring and the two chlorine atoms further activates this position for nucleophilic attack. This allows for the introduction of a wide variety of functional groups.

Mechanism of Sₙ2 Substitution

The reaction proceeds via a concerted, one-step mechanism where the nucleophile attacks the carbon atom of the chloromethyl group, and simultaneously, the chloride ion departs as the leaving group. This results in an inversion of stereochemistry if the carbon were chiral, though in this case, it is not.

Protocol 3: General Procedure for Nucleophilic Substitution with Amines

Materials:

-

3,5-Dichloro-4-(chloromethyl)pyridine

-

Primary or secondary amine (e.g., morpholine, piperidine) (1.2 eq)

-

Potassium carbonate (K₂CO₃) or other suitable base (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of the amine (1.2 eq) and potassium carbonate (1.5 eq) in anhydrous DMF, add a solution of 3,5-dichloro-4-(chloromethyl)pyridine (1.0 eq) in DMF.

-

Stir the reaction mixture at room temperature for 2-4 hours, or heat to 50-60 °C if the reaction is sluggish. Monitor the reaction by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 3,5-dichloro-4-(aminomethyl)pyridine derivative.

Protocol 4: General Procedure for Nucleophilic Substitution with Alkoxides

Materials:

-

3,5-Dichloro-4-(chloromethyl)pyridine

-

Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide) (1.2 eq) or alcohol and a strong base (e.g., NaH)

-

Anhydrous alcohol (corresponding to the alkoxide) or THF

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

If starting from an alcohol, prepare the alkoxide in situ by adding the alcohol (1.2 eq) to a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C and stirring for 30 minutes.

-

To the solution of the sodium alkoxide (or the in situ generated alkoxide) at 0 °C, add a solution of 3,5-dichloro-4-(chloromethyl)pyridine (1.0 eq) in the corresponding alcohol or THF.

-

Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 3,5-dichloro-4-(alkoxymethyl)pyridine derivative.

| Nucleophile | Product Type | Expected Yield (%) |

| Primary/Secondary Amines | 4-(Aminomethyl)pyridines | 85-95% |

| Alkoxides | 4-(Alkoxymethyl)pyridines | 80-90% |

| Thiolates | 4-(Thiomethyl)pyridines | 90-98% |

| Azide | 4-(Azidomethyl)pyridine | 85-95% |

Table 3: Representative examples of nucleophilic substitution reactions and expected yields.

Safety and Handling

-

n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere with extreme care.

-

Sulfuryl chloride is corrosive and reacts violently with water. Handle in a well-ventilated fume hood.

-

Chloromethylpyridines are potent lachrymators and alkylating agents. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

-

All reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthetic route outlined in this guide provides a reliable and versatile method for accessing a wide range of 3,5-dichloro-4-substituted pyridines. The key to this strategy is the efficient formation of the 3,5-dichloro-4-(chloromethyl)pyridine intermediate, which serves as a versatile electrophile for a variety of nucleophilic substitution reactions. By carefully selecting the nucleophile and reaction conditions, researchers can readily synthesize novel pyridine derivatives for applications in drug discovery, agrochemicals, and materials science. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to successfully implement and adapt these methods for their specific synthetic targets.

References

- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.

- Benchchem. (n.d.). Mechanistic Insights into the Synthesis of 2-(Dichloromethyl)-4-methylpyridine: A Comparative Guide.

- ChemicalBook. (2025, July 24). 3,5-Dichloro-4-Picoline.

- European Patent Office. (n.d.). Method of side-chain chlorination of 2-chloro-methylpyridine. (EP0557967A1).

-

Scientific Update. (2021, March 16). A radical approach to C-H chlorination. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3,5-Dichloro-4-methylpyridine (DCM)

Ticket ID: PUR-DCM-001 Subject: Removal of unreacted 3,5-dichloro-4-methylpyridine from reaction mixtures Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Removing 3,5-dichloro-4-methylpyridine (CAS: 100868-46-0) is a frequent bottleneck in synthesis because it defies the standard "acid wash" logic applied to most pyridine derivatives.

Unlike typical pyridines (pKa ~5.2), the electron-withdrawing chlorine atoms at the 3 and 5 positions drastically reduce the basicity of the nitrogen, lowering the pKa to approximately 0.6 . Consequently, this impurity behaves more like a neutral organic molecule than a base, rendering standard 1M HCl extractions ineffective.

This guide details three validated protocols to remove this impurity, prioritized by efficacy and product stability.

Part 1: The Science of the Problem

To successfully remove this impurity, you must understand why standard methods fail.

| Property | Value | Implication for Purification |

| Boiling Point | ~218°C (760 mmHg) | Too high for standard rotary evaporation; requires high-vacuum distillation. |

| Melting Point | 46–49°C | Solid at room temperature; risk of sublimation during drying. |

| pKa (Conjugate Acid) | ~0.62 (Predicted) | Critical: It is ~10,000x less basic than pyridine. It will not protonate in 10% HCl or acetic acid. |

| Solubility | High in DCM, EtOAc, Hexanes | Partitions into the organic layer during aqueous workups. |

Visualizing the Basicity Gap

The following diagram illustrates why your standard acid wash is leaving the impurity in your organic phase.

Figure 1: The "Basicity Gap." Standard acidic washes (pH 0-1) are insufficient to fully protonate 3,5-dichloro-4-methylpyridine, causing it to remain in the organic phase with your product.

Part 2: Troubleshooting Protocols

Method A: High-Vacuum Distillation / Sublimation (Preferred)

Best for: Thermally stable products (oils or high-melting solids).

Because 3,5-dichloro-4-methylpyridine has a boiling point of ~218°C but a relatively low melting point (~48°C), it has significant vapor pressure under high vacuum.

Protocol:

-

Concentrate: Remove reaction solvents (DCM, THF, etc.) via rotary evaporation.

-

Setup: Connect the crude mixture to a high-vacuum line (<1 mbar or <0.5 mmHg).

-

Heat: Gently heat the flask to 50–60°C .

-

Observation: The impurity will sublime or distill onto the cold finger or into the bump trap.

-

-

Verification: Check the residue by TLC or NMR. If the impurity persists, increase temperature to 80°C (if product stability permits).

Expert Tip: If your product is a solid, this impurity often co-crystallizes. "Drying" the solid in a vacuum oven at 45°C overnight is often sufficient to sublime off the remaining traces of this specific pyridine.

Method B: The "Super-Acid" Extraction

Best for: Acid-stable products where distillation is impossible.

Since 1M HCl fails, you must use a stronger acid to force protonation. Warning: This method is aggressive.

Protocol:

-

Dissolution: Dissolve crude mixture in Diethyl Ether (Et₂O) .

-

Why Ether? It is less polar than DCM or EtOAc, making it harder for the neutral pyridine to "hide" in the organic layer.

-

-

The Wash: Extract with 6M HCl (3 washes).

-

Mechanism:[1] The high concentration of protons forces the equilibrium toward the pyridinium salt.

-

-

Back-Extraction: Wash the combined aqueous HCl layers once with fresh ether to recover any trapped product.

-

Neutralization: The impurity is now in the 6M HCl layer. Discard this layer (as hazardous waste). Wash your organic product layer with water, then brine, dry over Na₂SO₄, and concentrate.

Method C: Chromatography (The Non-Streaking Approach)

Best for: Acid-sensitive compounds.

Unlike basic pyridines that "streak" (tail) on silica gel due to interaction with acidic silanols, 3,5-dichloro-4-methylpyridine is so non-basic that it often behaves well on silica.

Protocol:

-

Stationary Phase: Standard Silica Gel 60.

-

Mobile Phase: Hexane/Ethyl Acetate gradient.

-

Note: You likely do not need Triethylamine (TEA) or Ammonia modifiers. Adding TEA might actually cause your product to co-elute if your product has acidic protons.

-

-

Elution Order: Due to the chlorines, this impurity is relatively non-polar (high Rf). It will likely elute before many polar drug-like intermediates.

-

Detection: Use UV (254 nm). The pyridine ring absorbs strongly.

Part 3: Decision Matrix

Use the following logic flow to select the correct purification method for your specific situation.

Figure 2: Purification Workflow. Selects methodology based on product physical state and stability.

Frequently Asked Questions (FAQ)

Q: Can I use Scavenger Resins (e.g., SCX-2) to remove it? A: Proceed with caution. Standard SCX (Strong Cation Exchange) resins rely on the impurity being basic. With a pKa of ~0.6, the binding affinity of 3,5-dichloro-4-methylpyridine to the sulfonic acid resin is weak. If you must use a resin, use a macroporous strong acid cation resin (like Amberlyst 15) in a non-polar solvent (DCM), but expect lower scavenging efficiency than with normal pyridines.

Q: I see a spot on TLC that looks like my product. How do I distinguish them? A: Use Dragendorff’s Reagent stain. Pyridines typically stain orange/red. However, due to the electron-deficient nature of this specific pyridine, the stain may be faint. A more reliable method is GC-MS or 1H NMR . In NMR, look for the singlet methyl peak at ~2.3-2.5 ppm and the singlet aromatic protons (shifted downfield).

Q: Can I crystallize it out? A: Yes. Literature suggests 3,5-dichloro-4-methylpyridine can be crystallized from aqueous ethanol or hexane [1].[2] If your product is significantly different in solubility, recrystallization from cold hexanes is an excellent way to leave the impurity in the mother liquor.

References

-

PubChem. (n.d.).[3] 3,5-Dichloro-4-methylpyridine (Compound).[2][3][4][5][6][7][8][9][10] National Library of Medicine. Retrieved from [Link]

-

McDonald, I. M., & Peese, K. M. (2015).[11] General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines. Organic Letters, 17(24), 6002–6005.[11] (Context on reactivity of electron-deficient pyridines). Retrieved from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. echemi.com [echemi.com]

- 3. 3,5-Dichloro-4-methylpyridine | C6H5Cl2N | CID 10953827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synchem.de [synchem.de]

- 5. Page loading... [wap.guidechem.com]

- 6. 3,5-Dichloro-4-methylpyridine - (Pyridines|Pyridine containing functional groups):Koei Chemical Co., Ltd [koeichem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. PubChemLite - 3,5-dichloro-4-methylpyridine (C6H5Cl2N) [pubchemlite.lcsb.uni.lu]

- 9. 100868-46-0|3,5-Dichloro-4-methylpyridine|BLD Pharm [bldpharm.com]

- 10. jk-sci.com [jk-sci.com]

- 11. General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of 3,5-dichloro-4-(chloromethyl)pyridine

Ticket ID: #PYR-CL-354 Subject: Yield Optimization & Troubleshooting for 3,5-dichloro-4-(chloromethyl)pyridine Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Critical Alerts

Welcome to the technical support interface. You are likely encountering yield losses due to one of three factors common to halomethyl-pyridine synthesis: self-alkylation (polymerization) , hydrolysis , or lack of regioselectivity during the halogenation step.[1][2]

This guide prioritizes the Dehydroxychlorination Route (converting the alcohol to chloride) as the "Gold Standard" for research-grade purity. While direct radical chlorination of 3,5-dichloro-4-methylpyridine is possible, it is statistically inferior for high-yield applications due to over-chlorination byproducts.[1][2]

⚠️ Critical Stability Warning

Do not isolate the free base unless immediately necessary for the next step.

-

The Problem: 4-(chloromethyl)pyridines are highly reactive electrophiles.[2] The pyridine nitrogen of one molecule can attack the chloromethyl group of another, leading to rapid polymerization (forming "black tar").[2]

-

The Solution: Isolate and store the product as the Hydrochloride Salt . The protonated nitrogen prevents self-alkylation.

Standard Operating Procedure (SOP): The High-Yield Protocol

Method: Dehydroxychlorination using Thionyl Chloride (

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Parameter |

| 3,5-dichloro-4-pyridinemethanol | 1.0 | Precursor | Must be dry (moisture <0.5%) |

| Thionyl Chloride ( | 1.1 - 1.2 | Reagent | Freshly distilled or high purity |

| Toluene | Solvent | Medium | Anhydrous; allows product precipitation |

Step-by-Step Workflow

Step 1: System Preparation

-

Flame-dry a 3-neck round-bottom flask under

atmosphere. -

Why: Thionyl chloride reacts violently with water to produce

and

Step 2: Charge Thionyl Chloride (The "Reverse Addition" Rule) [2]

-

Charge Toluene (5-10 volumes relative to precursor) and

(1.1 equiv) into the flask.[2] -

Cool the solution to 0–5°C .

-

Technical Insight: Never add

to the alcohol. Adding the alcohol to the

Step 3: Controlled Addition

-

Dissolve 3,5-dichloro-4-pyridinemethanol in minimal warm Toluene.

-

Add this solution dropwise to the

mixture. -

Control Point: Maintain internal temperature <35°C . Higher temperatures promote side reactions.[2]

Step 4: Reaction & Isolation

-

Allow to warm to room temperature (20–25°C) and stir for 2–4 hours.

-

The product, 3,5-dichloro-4-(chloromethyl)pyridine hydrochloride , will precipitate as a white/off-white solid.[1][2]

-

Filtration: Filter under

or dry air.[2] Wash with cold hexanes or toluene to remove excess -

Drying: Vacuum dry at room temperature.[2] Do not heat.

Troubleshooting & FAQs (Ticket System)

Ticket #001: "My product turned into a sticky black oil/tar during workup."

Diagnosis: Self-Alkylation (Polymerization).[2]

Root Cause: You likely performed an aqueous basic workup (e.g.,

-

Skip the water wash. The product hydrolyzes rapidly in water.

-

Keep it acidic. Isolate as the HCl salt directly from the reaction solvent (Toluene/DCM) by filtration.

-

If free base is required: Generate it in situ in the next reaction vessel using a non-nucleophilic base (e.g., DIPEA) at low temperature (-78°C to 0°C).[2]

Ticket #002: "I am using radical chlorination (NCS/Cl2) on the methyl precursor, but I can't separate the mono-chloro from the di-chloro product."

Diagnosis: Over-chlorination (Lack of Selectivity).[2] Root Cause: Radical halogenation is difficult to stop at the mono-substituted stage. Resolution:

-

Switch Methods: If possible, use the alcohol precursor method described in the SOP.

-

Optimization (If you must use radical route):

-

Stop Early: Quench the reaction at 60-70% conversion . It is easier to separate starting material (non-polar) from the product than it is to separate the product from the di-chloro impurity.

-

Acid Scavengers: Use a biphasic system or add solid

if using NCS to neutralize HCl, which can sometimes accelerate side reactions.[1][2]

-

Ticket #003: "The product smells like sulfur and has a yellow tint."

Diagnosis: Sulfur entrapment or Sulfite Ester formation.[2] Root Cause: Excess thionyl chloride was not removed, or "Reverse Addition" (Step 2 of SOP) was not followed.[2] Resolution:

-

Wash: Wash the solid HCl salt with non-polar solvents (Hexanes/Heptane).[2]

-

Recrystallization: If purity is critical, recrystallize from Isopropanol/Ether mixtures (ensure solvents are dry).[2]

Optimization Logic & Pathway Visualization

The following diagram illustrates the critical control points where yield is typically lost and the logic behind selecting the Alcohol

Figure 1: Decision matrix comparing Radical Chlorination (Route A) vs. Dehydroxychlorination (Route B). Route B is recommended for yield optimization due to higher specificity.[2]

Comparative Data: Reagent Selection

| Method | Reagent | Selectivity | Typical Yield | Primary Risk |

| Rec.[1][3] Protocol | High | 92% | Hydrolysis (keep dry) | |

| Alternative | High | 85% | Phosphorous byproducts hard to remove | |

| Radical | Low | 40-60% | Over-chlorination ( | |

| Radical | NCS / AIBN | Medium | 50-65% | Incomplete conversion |

References

-

BenchChem. (2025).[2][4] Mechanistic Insights into the Synthesis of 2-(Dichloromethyl)-4-methylpyridine: A Comparative Guide. (Discusses the difficulty of controlling radical chlorination selectivity). [2]

-

Gellibert, F., et al. (1999).[1][2] Preparation of chloromethylpyridine hydrochlorides. US Patent 5942625A.[2][5] (The authoritative protocol for high-yield synthesis using thionyl chloride and toluene).[2]

-

PubChem. (2025).[2][6] 3,5-Dichloro-4-methylpyridine Compound Summary. National Library of Medicine.

-

Knochel, P., et al. (2021).[1][2] Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. Semantic Scholar. (Discusses alternative milder chlorination reagents and stability issues).

Sources

- 1. CN105541699B - A kind of preparation method of 3,5 dichloro, 2 pyridine alcohol - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 6. 3,5-Dichloro-4-methylpyridine | C6H5Cl2N | CID 10953827 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: 3,5-Dichloro-4-(chloromethyl)pyridine (3,5-DCCMP)

Case ID: 35-DCCMP-HYD-CNTRL Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Last Updated: February 22, 2026

Executive Summary

You are accessing the technical repository for 3,5-dichloro-4-(chloromethyl)pyridine (CAS: 10445-91-7 / HCl Salt: 1822-51-1 analog). This intermediate is critical in the synthesis of pyridine-based herbicides (e.g., fluroxypyr-type scaffolds) and pharmaceutical ligands.

The Core Challenge: The chloromethyl moiety at the 4-position is highly reactive due to the electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing chlorine atoms at positions 3 and 5. This makes the compound prone to rapid, often unintentional hydrolysis to 3,5-dichloro-4-(hydroxymethyl)pyridine (the "Alcohol") in the presence of moisture, or self-alkylation (dimerization) if free-based improperly.

This guide provides protocols to prevent hydrolysis (for storage/coupling) and promote hydrolysis (for alcohol synthesis).

Module 1: The Science of Reactivity (Expertise & Logic)

To control the molecule, you must understand its electronic environment.

-

Electronic Activation: The nitrogen atom in the pyridine ring pulls electron density. The chlorine atoms at the 3 and 5 positions further withdraw electron density via induction (-I effect).

-

The Consequence: The benzylic carbon (on the chloromethyl group) becomes highly electrophilic (

). -

The Hydrolysis Mechanism:

-

Acidic/Neutral Conditions: The reaction is slower but proceeds via

-like character if the solvent supports ionization, or -

Basic Conditions: Rapid

attack by hydroxide ions ( -

Dimerization Risk: If the pyridine nitrogen is not protonated (free base form), it can attack the chloromethyl group of another molecule, forming quaternary pyridinium salts (tars/dimers).

-

Visualizing the Pathway

Figure 1: Reaction pathway showing the competition between desired hydrolysis and unwanted dimerization.

Module 2: Preventing Hydrolysis (Storage & Handling)

Objective: Maintain the integrity of the chloromethyl group for downstream nucleophilic substitutions (e.g., amination, etherification).

Critical Parameters

| Parameter | Specification | Reason for Causality |

| Water Content | < 0.05% (Karl Fischer) | Even trace moisture initiates autocatalytic HCl formation, accelerating degradation. |

| pH State | Acidic (HCl Salt preferred) | Protonating the pyridine nitrogen prevents self-alkylation (dimerization). |

| Solvent Choice | DCM, Toluene, or anhydrous THF | Aprotic solvents prevent solvolysis. Avoid alcohols (methanol/ethanol) which cause etherification. |

| Temperature | < 4°C (Refrigerated) | Reduces kinetic energy, slowing spontaneous degradation. |

Protocol: Anhydrous Handling

-

Salt Formation: If synthesizing, isolate as the Hydrochloride salt . The HCl salt is significantly more stable than the free base because the nitrogen lone pair is tied up, preventing intermolecular attack.

-

Drying: Store over activated molecular sieves (4Å) if in solution.

-

Neutralization (Just-in-Time): If the free base is required for a reaction:

-

Suspend the salt in anhydrous DCM.

-

Add 1.05 eq of dry Triethylamine (TEA) or Diisopropylethylamine (DIPEA) at 0°C.

-

Proceed immediately to the next step. Do not store the free base.

-

Module 3: Promoting Hydrolysis (Synthesis of the Alcohol)

Objective: Efficiently convert 3,5-dichloro-4-(chloromethyl)pyridine to 3,5-dichloro-4-(hydroxymethyl)pyridine.

Why this is difficult: Simple boiling in water can lead to oiling out, slow kinetics due to solubility issues, or dimerization if the pH drifts too high without phase transfer.

Recommended Protocol: Base-Mediated Hydrolysis[1]

Reagents:

-

Substrate: 3,5-DCCMP (1.0 eq)

-

Base: 10% Aqueous NaOH or

(2.5 eq) -

Solvent: Water/1,4-Dioxane (1:1 v/v) OR Water with Phase Transfer Catalyst (TBAB)

Step-by-Step Workflow:

-

Dissolution: Dissolve 3,5-DCCMP in 1,4-Dioxane (or THF).

-

Note: The co-solvent is essential to solubilize the organic substrate and bring it into contact with the hydroxide ions.[1]

-

-

Base Addition: Add 10% NaOH dropwise at room temperature.

-

Control Point: Monitor Exotherm. The reaction is exothermic.[1] Keep T < 40°C to prevent side reactions.

-

-

Reflux: Heat to 80–90°C for 2–4 hours.

-

Monitoring: Check HPLC for disappearance of the starting material (RT ~12 min) and appearance of the alcohol (RT ~5 min, more polar).

-

-

Quench & Isolation:

Module 4: Troubleshooting Center

Issue 1: "I see a new impurity at a very high retention time (non-polar)."

-

Diagnosis: Dimerization. You likely allowed the free base to sit in a concentrated solution without a nucleophile present.[1]

-

Fix: Ensure dilute conditions. Use the HCl salt until the moment of reaction.

Issue 2: "Reaction is stuck at 80% conversion."

-

Diagnosis: Phase separation. The chloride is in the organic oil, the hydroxide is in the water.[1] They aren't touching.

-

Fix: Add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) (5 mol%). This shuttles the hydroxide into the organic phase.[1]

Issue 3: "Product is colored (Yellow/Brown) instead of white."

-

Diagnosis: Oxidation or polymerization of trace impurities.

-

Fix: Recrystallize from a mixture of Hexanes/Ethyl Acetate.

Decision Tree: Troubleshooting Workflow

Figure 2: Diagnostic logic for common reaction failures.

References

-

PubChem. 4-(Chloromethyl)pyridine Hydrochloride Compound Summary. National Library of Medicine. [Link]

-

European Patent Office. Process for the preparation of 3,5-dichloropyridine derivatives. (General reactivity context for 3,5-dichloro intermediates). EP1206453B1.[1] [Link]

Sources

Minimizing side reactions during 3,5-dichloro-4-picolyl chloride synthesis

Technical Support Center: 3,5-Dichloro-4-Picolyl Chloride Synthesis

Part 1: The Core Directive – The Stability Paradox

Executive Summary: The synthesis of 3,5-dichloro-4-picolyl chloride (also known as 3,5-dichloro-4-(chloromethyl)pyridine) presents a unique "stability paradox."[1] While the electron-withdrawing chlorine atoms at positions 3 and 5 stabilize the pyridine ring against oxidation (making it a robust radical scaffold), they do not protect the chloromethyl group from the inherent instability of picolyl chlorides: Self-Quaternization .[1]

The primary failure mode in this synthesis is not the chlorination reaction itself, but the handling of the product after formation.[1] As a free base, the pyridine nitrogen of one molecule attacks the alkyl chloride of another, forming insoluble polymers.[1]

The Golden Rule:

Never isolate 3,5-dichloro-4-picolyl chloride as a free base. Always isolate, store, and utilize it as the Hydrochloride Salt .[1]

Part 2: Reaction Pathway & Logic

The following diagram illustrates the "Happy Path" (Salt Formation) versus the "Sad Path" (Polymerization/Hydrolysis).

Figure 1: Reaction pathway analysis. The green path represents the optimized protocol.[1] Red paths indicate critical failure modes.

Part 3: Optimized Experimental Protocol

Objective: Conversion of 3,5-dichloro-4-pyridinemethanol to 3,5-dichloro-4-picolyl chloride hydrochloride using Thionyl Chloride (

Reagents:

-

Substrate: 3,5-Dichloro-4-pyridinemethanol (1.0 eq)

-

Reagent: Thionyl Chloride (1.2 – 1.5 eq)[1]

-

Solvent: Anhydrous Toluene (Preferred) or Dichloromethane (DCM).[1]

Step-by-Step Methodology:

-

Preparation:

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and a reflux condenser topped with a

drying tube (or -

Why? Strictly anhydrous conditions prevent hydrolysis of the acid chloride intermediate and the final product.[1]

-

-

Solvation:

-

Suspend the alcohol (3,5-dichloro-4-pyridinemethanol) in anhydrous Toluene (5-10 volumes).

-

Why Toluene? Unlike DCM, the hydrochloride salt of the product is virtually insoluble in toluene.[1] This allows the product to precipitate out directly, driving the reaction to completion (Le Chatelier’s principle) and simplifying isolation [1].

-

-

Addition (The Control Point):

-

Reaction:

-

Isolation (No Aqueous Workup):

Part 4: Troubleshooting & FAQs

Q1: My product turned into a sticky, yellow gum during filtration. What happened?

-

Diagnosis: Hygroscopicity or Self-Alkylation.[1]

-

Cause: You likely exposed the HCl salt to ambient moisture for too long, or the filtration was too slow, allowing the salt to absorb water (becoming a "syrup") or locally neutralize and polymerize.[1]

-

Fix: Use a Schlenk frit for filtration if possible.[1] If using a Buchner funnel, cover the cake with a rubber dam immediately.[1] Wash with strictly anhydrous ether/hexane.[1]

Q2: Can I use radical chlorination (NCS or

-

Analysis: While possible, this route is "dirty."

-

Why? Radical chlorination is non-selective.[1] You will generate significant amounts of dichloromethyl and trichloromethyl side products [2].[1] Separating these from the target monochloride is difficult due to similar boiling points/solubilities.[1] The alcohol

chloride route is far superior for purity.[1]

Q3: I need the free base for the next step. How do I handle it?

-

Protocol:

-